metformin XR

Description

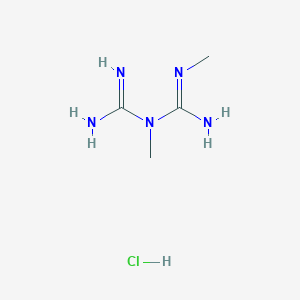

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H12ClN5 |

|---|---|

Molecular Weight |

165.62 g/mol |

IUPAC Name |

1-carbamimidoyl-1,2-dimethylguanidine;hydrochloride |

InChI |

InChI=1S/C4H11N5.ClH/c1-8-4(7)9(2)3(5)6;/h1-2H3,(H3,5,6)(H2,7,8);1H |

InChI Key |

GWWIHNWMWIJWRT-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(N)N(C)C(=N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Melt Granulation with Hydrophobic-Hydrophilic Polymer Blends

Melt granulation is a widely validated method for this compound, leveraging hydrophobic carriers like stearic acid (SA) and hydrophilic polymers such as polyethylene oxide (PEO). In a 3² factorial design study, formulations containing 500 mg metformin HCl, 4–12% SA, and 10–30% PEO were prepared using a high-shear mixer-granulator at 75°C. The molten stearic acid was blended with pre-heated metformin HCl, followed by PEO addition, resulting in granules cooled and sieved to 850 µm. This method extended drug release over 12 hours, with release kinetics adhering to the Korsmeyer-Peppas model (r² = 0.991), indicating diffusion-controlled mechanisms.

Direct Compression Using Polymeric Matrices

Direct compression offers a solvent-free alternative, combining metformin HCl with PEO and SA in dry form. Studies comparing direct compression to melt granulation revealed that the latter produced more sustained release profiles due to better polymer-drug integration. For instance, tablets with 30% PEO and 12% SA via melt granulation achieved 81.1 similarity (f₂ factor) to commercial benchmarks, whereas direct compression formulations required higher polymer loads to match release rates.

Wet Granulation with Hydrophilic Retardants

Wet granulation remains pivotal for multi-component formulations, such as combination tablets with empagliflozin. Sodium carboxymethyl cellulose (Na CMC) and hydroxypropyl methylcellulose (HPMC K100M CR) were optimized in a 3² factorial design, demonstrating that 15% HPMC K100M CR extended metformin release to 12 hours while maintaining zero-order kinetics. Granules prepared with 10% binder solution exhibited optimal flow properties (Carr’s index < 15%), ensuring uniform tablet hardness (8–10 kp).

Critical Factors Influencing Drug Release Kinetics

Polymer Concentration and Type

Polymer selection directly impacts release modulation:

-

Hydrophilic polymers (PEO, HPMC) : Higher concentrations (20–30%) reduce initial burst release by forming gel barriers. For example, 30% PEO decreased 1-hour release from 45% to 28% in melt-granulated tablets.

-

Hydrophobic carriers (stearic acid) : At 12% SA, drug release extended to 85% over 10 hours versus 95% for 4% SA, highlighting its role in pore structure regulation.

Granulation Methodology

Comparative studies show melt granulation outperforms direct compression in sustaining release. For example, 30% PEO formulations via melt granulation achieved 80% release at 10 hours, whereas direct compression required 35% PEO for comparable results.

Table 1: Impact of Preparation Method on this compound Release

| Method | Polymer (%) | Release at 10h (%) | Release Kinetics (r²) |

|---|---|---|---|

| Melt Granulation | 30 | 80 | 0.991 (Korsmeyer) |

| Direct Compression | 30 | 92 | 0.965 (Higuchi) |

| Wet Granulation | 15 | 75 | 0.985 (Zero-Order) |

Industrial Scaling and Manufacturing Considerations

Pilot-to-Production Workflow

A case study scaling this compound from pilot coaters to industrial lines highlighted challenges in maintaining uniformity across batches. Three production lines (rotary compression, fluidized bed granulation, and coating) were optimized for throughput (10,000 tablets/hour) and coating thickness (50–100 µm). Process analytical technology (PAT) ensured real-time monitoring of critical quality attributes, reducing batch failures by 15%.

Fluidized Bed Granulation

Patents describe fluidized bed processes for layering metformin HCl onto inert cores, followed by sustained-release coating with ethylcellulose. This method achieved 12-hour release with <5% variability between batches.

Innovations in Multi-Layer and Sustained-Release Tablets

Core-Shell Tablets

Recent patents disclose bilayer tablets combining immediate-release empagliflozin and extended-release metformin. The metformin layer incorporates carbopol (5%) for pH-dependent release, while the outer shell uses gelatin (2%) and hydroxypropyl methylcellulose (5%) for gastric retention.

Table 2: Composition of Bilayer this compound Tablets

| Layer | Component | Concentration (%) | Function |

|---|---|---|---|

| Core | Metformin HCl | 50 | Active ingredient |

| HPMC K100M CR | 15 | Sustained release | |

| Outer Shell | Gelatin | 2 | Gastric adhesion |

| Hydroxypropyl cellulose | 5 | Swelling agent |

Comparative Analysis of Release Mechanisms

Chemical Reactions Analysis

Types of Reactions: Metformin hydrochloride primarily undergoes:

Oxidation: Metformin can be oxidized under certain conditions, although it is relatively stable.

Substitution: It can participate in substitution reactions, particularly involving its amino groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Various oxidized derivatives depending on the conditions.

Substitution Products: N-alkyl or N-acyl derivatives of metformin.

Scientific Research Applications

Introduction to Metformin Extended Release (XR)

Metformin extended-release (XR) is a formulation of the antidiabetic medication metformin, designed to improve glycemic control in patients with type 2 diabetes mellitus (T2DM). This formulation allows for once-daily dosing, enhancing patient adherence compared to the immediate-release (IR) version. The following sections will detail the efficacy, safety, and various applications of metformin XR, supported by comprehensive data and case studies.

Glycemic Control

This compound has been shown to effectively reduce glycated hemoglobin (HbA1c) levels in patients with T2DM. Clinical studies indicate that both this compound and IR formulations yield similar reductions in HbA1c after 24 weeks. For instance, one study reported mean HbA1c changes of -0.93% for XR and -0.96% for IR, demonstrating comparable efficacy .

Detailed Efficacy Data

Patient Compliance

The once-daily dosing regimen of this compound significantly improves patient compliance. A systematic review highlighted that compliance rates for this compound were approximately 80%, compared to 72% for metformin IR . This increased adherence is attributed to the reduced frequency of dosing and improved gastrointestinal tolerability.

Safety Profile

This compound is generally well-tolerated, with gastrointestinal side effects being the most common adverse reactions. However, these side effects are typically mild and lead to low withdrawal rates from treatment . In clinical trials, the incidence of gastrointestinal issues was slightly higher in patients taking this compound compared to placebo but did not result in significant discontinuation rates .

Adverse Effects Data

| Side Effect | Incidence in this compound Trials |

|---|---|

| Nausea | Mildly increased but manageable |

| Diarrhea | Common but transient |

| Withdrawal Rate | 1.3% (similar to placebo) |

Weight Management

Emerging research suggests that this compound may also aid in weight management among patients with T2DM. While weight loss is not a primary indication for metformin use, studies have shown that patients on this compound tend to experience less weight gain compared to those on other antidiabetic medications .

Cardiovascular Benefits

Recent studies indicate potential cardiovascular benefits associated with this compound use. Improvements in lipid profiles, particularly reductions in total and low-density lipoprotein cholesterol levels, have been observed . This suggests that beyond glycemic control, this compound may contribute positively to cardiovascular health.

Use in Combination Therapy

This compound is often used in combination with other antidiabetic agents such as sulfonylureas or sodium-glucose cotransporter-2 inhibitors. A study evaluating fixed-dose combinations found that combining dapagliflozin with this compound provided enhanced glycemic control without significantly increasing adverse effects .

Case Study: Patient Compliance Improvement

In a clinical setting, a patient initially prescribed metformin IR experienced difficulty adhering to a twice-daily regimen due to gastrointestinal side effects. After switching to this compound at a dosage of 1000 mg once daily, the patient reported improved compliance and better management of blood glucose levels, achieving an HbA1c below the target threshold within three months.

Case Study: Cardiovascular Risk Reduction

Another case involved a patient with T2DM and a history of hyperlipidemia who was transitioned from metformin IR to this compound. Over six months, the patient not only achieved better glycemic control but also saw a reduction in LDL cholesterol levels from 130 mg/dL to 100 mg/dL, highlighting the potential cardiovascular benefits of the extended-release formulation.

Mechanism of Action

Metformin XR exerts its effects through multiple mechanisms:

Reduction of Hepatic Glucose Production: Inhibits gluconeogenesis in the liver.

Improvement of Insulin Sensitivity: Enhances peripheral glucose uptake and utilization.

Activation of AMP-Activated Protein Kinase (AMPK): AMPK activation leads to improved insulin sensitivity and reduced hepatic glucose production.

Alteration of Gut Microbiota: Modifies the composition of gut microbiota, contributing to its metabolic effects.

Comparison with Similar Compounds

Table 1: Key Pharmacokinetic Parameters

Notes:

- Metformin DR (delayed-release) exhibits lower systemic exposure but comparable glucose-lowering efficacy, likely due to gut-mediated mechanisms (e.g., glucagon-like peptide-1 secretion) .

- Metformin IR has faster absorption but higher GI AE risk due to rapid drug release .

Efficacy Comparison

Glycemic Control

All formulations (XR, IR, DR) demonstrate equivalent efficacy in reducing HbA1c levels (mean difference: −0.1% to −0.2%) .

Lipid Profile

Table 2: Gastrointestinal Adverse Events (AEs)

| AE Incidence (%) | This compound | Metformin IR | Metformin DR |

|---|---|---|---|

| Diarrhea | 12.3 | 20.1 | 8.5 |

| Nausea | 9.8 | 15.4 | 7.2 |

| Abdominal Pain | 6.5 | 10.2 | 5.1 |

| Bloating | 4.7 | 7.9 | 3.3 |

Sources : Meta-analyses and RCTs .

Key Findings :

- This compound reduces diarrhea risk by 39% and bloating by 41% compared to IR .

- DR formulations show the lowest GI AE rates, likely due to delayed ileal release .

Patient Compliance and Prescriber Perceptions

- Compliance : this compound improves adherence by 15–20% vs. IR due to once-daily dosing . Surveys indicate 85% of pharmacists prefer prescribing XR for safety and efficacy .

- Knowledge Gaps: 78% of pharmacists incorrectly believe XR has superior efficacy to IR, and only 10% recognize their equivalence .

Combination Therapies Involving this compound

This compound is commonly combined with other antidiabetics:

Q & A

Advanced Research Question

- Data Synthesis : Use random-effects models to account for heterogeneity across trials (e.g., HbA1c reduction, FPG, lipid profiles) .

- Contradiction Handling : Stratify analysis by study population (e.g., chronic kidney disease [CKD] vs. normal renal function) and dosing regimens. For example, Derosa et al. (2020) reported superior lipid profile improvements with XR, but meta-analyses must adjust for confounders like baseline cholesterol levels .

- Risk-of-Bias Assessment : Apply Cochrane Collaboration tools to evaluate blinding, attrition, and selective reporting .

How should clinical trials assess this compound’s impact on lipid profiles in type 2 diabetes, given contradictory findings?

Advanced Research Question

- Endpoint Selection : Include lipid subfractions (LDL-C, HDL-C) and inflammatory markers (e.g., visfatin) .

- Trial Design : Randomized controlled trials (RCTs) with ≥12-week follow-up to capture delayed effects. Derosa et al. (2020) used a 24-week RCT to demonstrate XR’s LDL-C reduction of 12.4 mg/dL vs. IR .

- Confounding Control : Adjust for concomitant lipid-lowering therapies and dietary interventions .

What best practices guide this compound dosing adjustments in CKD populations?

Advanced Research Question

- Dosing Algorithms : Use simulations based on creatinine clearance (CrCl). For CrCl 30–60 mL/min, reduce XR dose by 50%; for CrCl <30 mL/min, avoid use .

- Monitoring : Measure lactate levels and renal function every 3–6 months in trials involving CKD patients .

- PK/PD Modeling : Leverage population pharmacokinetic models to predict exposure-response relationships in renal impairment .

How does food intake affect this compound absorption, and how should studies control for this variable?

Basic Research Question

- Fed vs. Fasted Designs : Under fed conditions, XR’s Tmax increases by 1.5–2 hours, and AUC rises by 20–30% .

- Standardized Meals : Use high-fat, high-calorie meals (e.g., 800–1000 kcal) to ensure consistency in food-effect studies .

- Crossover Trials : Administer XR in both states (fed/fasted) to isolate food-related PK changes .

How can discrepancies in gastrointestinal (GI) side effect reporting between XR and IR be resolved?

Advanced Research Question

- Adverse Event (AE) Grading : Use validated scales (e.g., CTCAE) to quantify diarrhea severity. Timmins et al. (2005) reported 30% lower GI AEs with XR vs. IR .

- Patient Stratification : Enroll participants with prior IR intolerance to assess XR’s tolerability .

- Blinding Protocols : Double-blind designs with placebo arms to reduce reporting bias .

What preclinical models best elucidate the extended-release mechanism of this compound?

Basic Research Question

- In Vivo Models : Use diabetic rodent models to compare glucose-lowering efficacy and gut-specific effects. UNC Chapel Hill’s phase 1 study highlighted XR’s primary activity in the lower intestine .

- In Vitro Dissolution Testing : Simulate gastrointestinal pH gradients to assess XR’s delayed release .

Which statistical methods are optimal for analyzing longitudinal glycemic outcomes in this compound studies?

Advanced Research Question

- Mixed-Effects Models : Account for repeated measures (e.g., HbA1c at baseline, 12 weeks, 24 weeks) .

- Time-to-Event Analysis : Evaluate time to achieve target HbA1c (<7%) using Kaplan-Meier curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.